Paraquat Monopyridone Iodide
CAS No.: 35022-71-0
Cat. No.: VC0121023
Molecular Formula: C₁₂H₁₃IN₂O
Molecular Weight: 328.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35022-71-0 |
|---|---|
| Molecular Formula | C₁₂H₁₃IN₂O |
| Molecular Weight | 328.15 |
| IUPAC Name | 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one |
| Standard InChI | InChI=1S/C12H13N2O/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11/h3-9H,1-2H3/q+1 |
| SMILES | CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Paraquat monopyridone iodide-(1-methyl-d3) has a molecular formula that incorporates a deuterated methyl group (CD3 instead of CH3) on one of the nitrogen atoms of the bipyridyl structure. The compound features two connected pyridine rings (bipyridyl), with one ring maintaining its aromatic character while the other has been modified to a pyridone structure with a carbonyl group at the 2' position . This structural arrangement creates an asymmetric molecule with distinct chemical reactivity at each end of the bipyridyl system.
The compound has a molar mass of 331.17 g/mol, which accounts for the bipyridinium core structure, the methyl and deuterated methyl substituents, the oxygen of the pyridone group, and the iodide counter-ion . The presence of the iodide counter-ion distinguishes this compound from the more common paraquat dichloride used in herbicide formulations. The structural features of this compound, particularly the pyridone moiety, likely influence its solubility, redox behavior, and spectroscopic properties compared to conventional paraquat.
Physical and Chemical Properties
The physical state of paraquat monopyridone iodide-(1-methyl-d3) is described as "neat," indicating it is available as a pure substance without solvents or diluents . One of the most notable physical properties of this compound is its extremely high melting range, which is reported to be above 300°C . This high thermal stability is characteristic of ionic compounds with strong intermolecular forces.
The table below summarizes the key physical and chemical properties of paraquat monopyridone iodide-(1-methyl-d3):
| Property | Value |
|---|---|
| Physical Form | Neat |
| Molar Mass | 331.17 g/mol |
| Melting Range | >300°C |
| Freezing Point | >300°C |
| Assay (HPLC) | Minimum 99% |
| Assay D (Deuterium Content) | Minimum 98% |
| Grade | Analytical Standard |
| Identity Confirmation | NMR complying |
The high assay percentages (minimum 99% by HPLC and minimum 98% deuterium content) reflect the high purity requirements for this compound when used as an analytical standard . The confirmation of identity by NMR spectroscopy ensures that the structural features, including the position of the deuterated methyl group, conform to the expected molecular arrangement.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of paraquat derivatives typically follows established procedures for bipyridylium compounds. Based on the information for paraquat synthesis, we can infer possible routes for paraquat monopyridone iodide preparation. The general approach for paraquat involves coupling pyridine in the presence of sodium in anhydrous ammonia to produce 4,4'-bipyridyl, followed by quaternization with methyl halides to obtain the desired salt .
For the specific case of paraquat monopyridone iodide, additional steps would be required to convert one of the pyridine rings to a pyridone structure. This likely involves oxidation or hydrolysis processes to introduce the carbonyl group at the 2' position. The iodide salt form can be obtained by using methyl iodide during the quaternization step, as mentioned in the general synthesis of paraquat: "When bipyridyl is refluxed with methyl iodide or methyl bromide, the iodide and the bromide salt is obtained, respectively" .
The deuterated variant would require the use of deuterated methyl iodide (CD3I) for at least one of the quaternization steps, ensuring the incorporation of the three deuterium atoms in place of hydrogen at one of the methyl positions. This selective deuteration represents a specialized synthetic approach typically employed for creating isotopically labeled analytical standards.
Analytical Methods and Applications
Analytical Standard Applications
Paraquat monopyridone iodide-(1-methyl-d3) is specifically designated as an analytical standard and reference material . This classification indicates its primary use in analytical chemistry for the calibration of instruments, method development, and quality control procedures. The deuterated nature of this compound makes it particularly valuable as an internal standard for mass spectrometric analyses, where it can be distinguished from the non-deuterated analogue based on the mass difference while behaving nearly identically in chemical separations.
The primary application of this compound lies in analytical chemistry, where it can serve as a reference standard or internal standard for the detection and quantification of paraquat and related compounds in environmental and biological samples. The deuterated methyl group provides a mass tag that makes this compound particularly valuable for mass spectrometric analyses, enabling accurate quantification through isotope dilution techniques while maintaining chemical behavior similar to the non-deuterated analogue.
Research Gaps and Future Directions
Despite the commercial availability of paraquat monopyridone iodide-(1-methyl-d3) as an analytical standard, there appears to be limited published information specifically addressing this compound. Future research could explore whether this specific derivative occurs naturally as a metabolite of paraquat in biological systems or environmental matrices. Additionally, comparative studies of the chemical reactivity, spectroscopic properties, and analytical behavior of paraquat monopyridone iodide versus conventional paraquat could provide valuable insights for analytical method development.
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